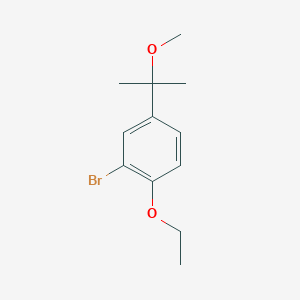

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene ring have been replaced by other atoms or groups . The compound you mentioned seems to be a complex benzene derivative with bromo, ethoxy, and methoxy-ethyl substituents.

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined by various spectroscopic methods. The benzene ring structure is planar, with the π electrons delocalized over the ring, contributing to its stability .Chemical Reactions Analysis

Benzene and its derivatives undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives depend on the nature of the substituents. For example, electron-donating groups tend to activate the benzene ring towards electrophilic substitution, while electron-withdrawing groups deactivate the ring .科学的研究の応用

Total Synthesis of Biologically Active Compounds

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is utilized in the total synthesis of biologically active, naturally occurring compounds, such as dibromo-containing benzene derivatives. These compounds exhibit potential in various biological applications due to their unique structural features. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related bromo and methoxy substituted phenylmethanols demonstrates the versatility of bromo-substituted compounds in synthesizing complex natural products with high yields. This process involves regioselective O-demethylation of aryl methyl ethers, highlighting the compound's role in facilitating selective synthetic transformations (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Synthesis of Macrocycles and Metal Cation Binding

The compound also finds application in the synthesis of macrocycles that have significant implications in metal cation binding and transport. By undergoing stoichiometric condensation with diamines, it aids in forming amide–ether–amine-containing macrocycles. These macrocycles demonstrate selectivity in extracting lead picrate over other metal picrates, underscoring their potential utility in metal ion sensing and separation technologies. Such selective extraction capabilities are attributed to the preferential coordination of amide oxygen atoms with metal ions, as evidenced by IR and 13C NMR studies (Kumar, Singh, & Singh, 1992).

Advanced Material Synthesis

Additionally, this bromo-substituted compound is instrumental in the synthesis of advanced materials, such as polymers and copolymers, with novel properties. For example, the synthesis of novel copolymers incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates showcases the compound's role in creating materials with unique thermal and structural characteristics. These materials find applications in various industries, ranging from coatings to electronics, due to their tailor-made properties, such as thermal stability and specific functional group incorporation, which are critical for specialized applications (Kharas et al., 2016).

Synthetic Building Blocks for Molecular Electronics

Moreover, this compound serves as a precursor in the development of molecular wires for electronic applications. Its transformation into various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations highlights its utility as a building block in molecular electronics. These wires are pivotal in constructing electronic devices at the molecular level, offering new avenues for the development of electronic components with ultra-small dimensions and high performance (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCQBKBFQUADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetonitrile](/img/structure/B2673940.png)

![rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)

![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)

![2-chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2673960.png)

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2673963.png)